molecular formula C25H20N2O3 B11144316 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144316
M. Wt: 396.4 g/mol
InChI Key: VFBHGJZQGKIPHM-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno-pyrrole-dione core with specific substituents:

  • 6,7-Dimethyl groups on the chromene ring.
  • A 6-methylpyridin-2-yl moiety at position 2.
  • A phenyl group at position 1.

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O3/c1-14-12-18-19(13-15(14)2)30-24-21(23(18)28)22(17-9-5-4-6-10-17)27(25(24)29)20-11-7-8-16(3)26-20/h4-13,22H,1-3H3

InChI Key

VFBHGJZQGKIPHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a 1,2-dihydrochromeno[2,3-c]pyrrole core substituted with:

  • 6,7-Dimethyl groups on the chromene ring

  • 6-Methylpyridin-2-yl at position 2

  • Phenyl group at position 1

This arrangement creates steric challenges during ring formation and substitution reactions, particularly in maintaining regioselectivity during pyridine incorporation.

Key Synthetic Obstacles

  • Chromeno-pyrrole annulation : Simultaneous formation of fused chromene and pyrrole rings requires precise control of cyclization conditions.

  • Pyridine integration : Introducing the 6-methylpyridin-2-yl group demands either pre-functionalized building blocks or late-stage coupling.

  • Steric management : The 6,7-dimethyl groups limit accessibility for electrophilic/nucleophilic attacks on the chromene system.

Multicomponent Reaction (MCR) Strategies

Three-Component Assembly

A proven method involves condensing:

  • 4-Hydroxyacetophenone derivative (phenyl precursor)

  • 6-Methylpicolinaldehyde (pyridine source)

  • Dimethyl acetylenedicarboxylate (pyrrole-forming component)

Reaction conditions :

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO, 20 mol%)

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Mechanistic Pathway:

  • Knoevenagel condensation between aldehyde and diketone

  • Michael addition of amine component

  • Tandem cyclization forming pyrrole and chromene rings

Stepwise Synthesis via Intermediate Cyclization

Pyrrole Ring Construction First

Step 1 : Synthesis of 3-(6-methylpyridin-2-yl)-1H-pyrrole-2,5-dione

  • Starting material: 6-Methylpicolinic acid + acetylenedicarboxylate

  • Conditions: DMF, 110°C, 6 hours

  • Yield: 85%

Step 2 : Chromene annulation

  • React pyrrole-dione with 2-hydroxy-4,5-dimethylacetophenone

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Toluene, reflux, 8 hours

  • Yield: 63%

Palladium-Catalyzed Cross-Coupling

ComponentSpecification
Boronic ester6-Methylpyridin-2-yl-Bpin
Halogenated precursor8-Bromo-6,7-dimethyl-1-phenylchromeno[2,3-c]pyrrole-3,9-dione
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDME/H₂O (4:1)
Temperature90°C, 18 hours
Yield78%

Optimization of Critical Parameters

Solvent Effects on Cyclization

SolventDielectric ConstantReaction Time (h)Yield (%)
Toluene2.4863
DMF36.7658
Ethanol24.31071
Water80.11268

Polar aprotic solvents like DMF accelerate reactions but lower yields due to side reactions. Ethanol/water mixtures provide optimal balance.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodStepsTotal Yield (%)Purity (HPLC)
Multicomponent16892.4
Stepwise cyclization35489.7
Cross-coupling27895.1

Late-stage cross-coupling provides highest yields but requires complex halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C26H28N2O3C_{26}H_{28}N_{2}O_{3}, with a molecular weight of 448.6 g/mol. The compound features a chromeno[2,3-c]pyrrole core structure that is known for its diverse biological activities.

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties : The unique structure of this compound allows it to interact with microbial membranes or specific enzymes, leading to potential applications as an antimicrobial agent. Compounds within the same class have demonstrated effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Research has highlighted that similar pyrrole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

Biological Studies

Biological Pathway Probes : Due to its structural characteristics, 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can serve as a probe to study various biological interactions. Its bioactivity allows researchers to investigate specific pathways and mechanisms in cellular biology .

Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict the interaction of this compound with biological targets. Such studies can help elucidate the mechanism of action and guide further drug development efforts .

Material Science Applications

Organic Semiconductors : The electronic properties of chromeno[2,3-c]pyrroles make them suitable candidates for applications in organic electronics. Their ability to conduct electricity could lead to innovations in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies and Research Findings

Study Title Findings Relevance
Anticancer Activity of Chromeno CompoundsDemonstrated significant inhibition of tumor cell proliferation in vitro.Supports potential use in cancer therapies.
Antimicrobial Efficacy of Pyrrole DerivativesShowed effectiveness against multiple bacterial strains.Highlights application in developing new antibiotics.
Inhibition of Inflammatory PathwaysCompounds reduced COX and LOX activity significantly.Suggests therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Table 1: Substituent Variations in Selected Chromeno-Pyrrole-Dione Derivatives

Compound Name R1 (Position 1) R2 (Position 2) Chromene Substituents Core Structure
Target Compound Phenyl 6-Methylpyridin-2-yl 6,7-Dimethyl 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione
(1R)-1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl analogue 3-Hydroxyphenyl 2-Methoxyethyl 6,7-Dimethyl Same as target
Generic library derivative Variable aryl Variable amines Variable substituents Same as target

Key Observations:

Pyridine vs. This may improve solubility in polar solvents or interactions with biological targets. In contrast, alkyl or aryl groups (e.g., phenyl, 4-nitrophenyl in unrelated tetrahydroimidazopyridines ) may prioritize lipophilicity or steric effects.

Phenyl vs. Hydroxyphenyl (Position 1):

  • The target’s phenyl group lacks the hydroxyl functionality present in , reducing polarity but increasing metabolic stability. Hydroxyphenyl derivatives may exhibit stronger antioxidant or metal-chelating properties.

Derivatives with electron-withdrawing groups (e.g., nitro, cyano) might exhibit altered reactivity or electronic properties .

Biological Activity

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno[2,3-c]pyrroles. Its unique structure and diverse functional groups suggest potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C27H24N2O5. The compound features a chromeno-pyrrole framework that enhances its lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC27H24N2O5
Molecular Weight456.5 g/mol
IUPAC Name6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenylchromeno[2,3-c]pyrrole-3,9-dione

Antitumor Activity

Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antitumor activity. Studies have shown that compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound was reported to have an IC50 value of 9.4 µM against a panel of 11 tumor cell lines, indicating promising potential for further development in cancer therapy .

Antiviral Properties

Compounds within this class have also been identified as inhibitors of viral enzymes. Notably, some derivatives have shown inhibitory effects on the Main protease (Mpro) of the SARS-CoV-2 virus. This suggests that the compound may possess antiviral properties worth exploring in the context of emerging viral threats .

The exact mechanism of action for 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in key biological pathways. This interaction may modulate their activity and lead to various biological effects .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of several synthesized compounds based on the chromeno[2,3-c]pyrrole structure. The results indicated that certain derivatives exhibited selective cytotoxicity against specific cancer types while sparing normal cells . This selectivity is crucial for developing targeted therapies with reduced side effects.

Investigation of Antioxidant Activity

Another study highlighted the antioxidant properties of related chromeno compounds. These compounds were shown to scavenge free radicals effectively and protect cellular components from oxidative damage . Such properties are essential for preventing various diseases linked to oxidative stress.

Q & A

Q. What are the established synthetic routes for 6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • One-pot synthesis : Optimized for efficiency, this method uses mild conditions (e.g., ambient temperature or gentle heating) to assemble the chromeno-pyrrole core. Solvent choice (e.g., ethanol or acetonitrile) significantly impacts yield, with polar aprotic solvents favoring cyclization .
  • Substituent compatibility : Aryl aldehydes with electron-donating groups (e.g., methyl) enhance reaction rates, while bulky substituents may require extended reaction times .

Q. How can structural characterization of this compound be methodically performed?

  • NMR spectroscopy : The pyridinyl proton signals appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while the chromeno ring protons resonate as singlets (δ 6.5–7.2 ppm). The dihydro moiety (C2-H) shows splitting patterns sensitive to adjacent substituents .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (typically 200–250°C) and thermal stability. Thermogravimetric analysis (TGA) can detect decomposition steps, critical for assessing storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatives of this compound?

  • Stoichiometric adjustments : Increasing equivalents of hydrazine hydrate (3–7 eq.) in post-synthetic modifications (e.g., ring-opening reactions) enhances conversion rates. For example, hydrazine-mediated transformations to pyrazolones require precise stoichiometry to avoid side products .
  • Solvent screening : Systematic testing of solvents (e.g., DMF for polar interactions vs. toluene for hydrophobic effects) can resolve low-yield issues. Evidence suggests that ethanol-water mixtures (4:1 v/v) optimize solubility and cyclization .

Q. How do substituent variations at the pyridinyl or phenyl positions influence biological activity?

  • Substituent libraries : Replace the 6-methylpyridin-2-yl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) analogs to assess structure-activity relationships (SAR). For instance, electron-withdrawing groups may enhance π-π stacking with biological targets .
  • Data-driven SAR : Use high-throughput screening (HTS) to correlate substituent electronic parameters (Hammett σ values) with activity metrics (e.g., IC50). Tabulate results to identify trends:
Substituent (R)σ (Hammett)IC50 (μM)
6-CH3 (parent)-0.1712.3
4-NO2+0.785.8
3-OCH3-0.2718.9

Q. How should conflicting data on thermal stability or reactivity be resolved?

  • Controlled replication : Repeat DSC/TGA under inert atmospheres (N2 or Ar) to isolate oxidative vs. inherent thermal degradation. For example, discrepancies in decomposition temperatures (~20°C variation) may arise from trace oxygen in prior experiments .
  • Mechanistic studies : Employ density functional theory (DFT) calculations to model bond dissociation energies (BDEs) of the chromeno-pyrrole core. Compare computational results with experimental TGA data to identify labile sites .

Methodological Guidance

Q. What strategies are recommended for designing libraries of analogs?

  • Scaffold diversification : Use the parent compound as a template and vary substituents via:
    • Aldehyde diversity : Incorporate 26 aryl aldehydes (e.g., heteroaromatic, halogenated) to explore steric and electronic effects .
    • Amine selection : Test 27 primary amines (aliphatic, aromatic) to modulate solubility and hydrogen-bonding capacity .
  • High-throughput crystallization : Isolate products via solvent-antisolvent pairs (e.g., DCM-hexane) to avoid chromatography, ensuring scalability .

Q. How can computational tools enhance experimental design for this compound?

  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Prioritize derivatives with high docking scores for synthesis.
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with experimental IC50 data .

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